molecular formula C9H6F3N3 B13253974 N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B13253974
M. Wt: 213.16 g/mol
InChI Key: CHQIEPYFOFOTNR-UHFFFAOYSA-N
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Description

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine is a fluorinated aromatic amine with a pyrazole core. Its structure features a pyrazole ring substituted at the 4-position with an amine group linked to a 2,4,6-trifluorophenyl moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence binding interactions with biological targets.

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

N-(2,4,6-trifluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H6F3N3/c10-5-1-7(11)9(8(12)2-5)15-6-3-13-14-4-6/h1-4,15H,(H,13,14)

InChI Key

CHQIEPYFOFOTNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)NC2=CNN=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,6-trifluoroaniline with a suitable pyrazole derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and pyrazole moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and synthetic methodologies.

Table 1: Structural and Functional Comparison of Fluorinated Pyrazole/Amine Derivatives

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Key Findings Reference
This compound Pyrazole-4-amine 2,4,6-Trifluorophenyl Antimicrobial (biofilm inhibition) High activity against P. aeruginosa and S. aureus biofilms .
(S)-N-(1-(2,4,6-Trifluorophenyl)ethyl)pyridazin-3-amine Pyridazine-3-amine 2,4,6-Trifluorophenyl, ethyl linker, methyl γ-Secretase modulation (Alzheimer’s disease) Preclinical efficacy in reducing amyloid-β peptides .
1-(tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine Pyrazole-4-amine 4-Trifluoromethylphenyl, tetrahydro-2H-pyran Not explicitly stated Synthetic intermediate for reductive cross-coupling .
(S)-6-chloro-2-(pyrazin-2-yl)-5-(2,4,6-trifluorophenyl)-N-(1,1,1-trifluoropropan-2-yl)pyrimidin-4-amine Pyrimidin-4-amine 2,4,6-Trifluorophenyl, trifluoropropyl Tubulin inhibition (cancer therapy) X-ray crystallography validated binding to tubulin .
3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Propan-1-amine 3-Fluorophenyl, imidazole-pyrimidine hybrid CNS-targeted (unspecified) Structural diversity for CNS drug discovery .

Key Comparative Insights

Impact of Fluorine Substitution: The 2,4,6-trifluorophenyl group in this compound enhances lipophilicity and metabolic stability compared to mono- or di-fluorinated analogs (e.g., 3-fluorophenyl in ). This substitution pattern is critical for biofilm inhibition in P. aeruginosa . In contrast, γ-secretase modulators like (S)-N-(1-(2,4,6-Trifluorophenyl)ethyl)pyridazin-3-amine (compound 3 in ) rely on trifluorophenyl groups for optimal amyloid-β reduction, suggesting fluorine’s role in target engagement.

Core Structure Diversity :

  • Pyrazole vs. Pyridazine/Pyrimidine: While this compound uses a pyrazole core, compounds like and employ pyridazine or pyrimidine scaffolds. These heterocycles influence solubility and binding kinetics; pyrimidine derivatives (e.g., ) exhibit higher rigidity, favoring tubulin interaction.

Biological Activity Correlation :

  • Antimicrobial vs. CNS Applications : The trifluorophenyl-pyrazole hybrid in shows antibiofilm activity, whereas trifluorophenyl-pyridazine derivatives () target Alzheimer’s pathways. This divergence underscores the importance of core structure in directing therapeutic outcomes.
  • Cancer Therapeutics : The pyrimidine derivative in demonstrates potent tubulin inhibition, a mechanism absent in simpler pyrazole analogs, highlighting the role of fused-ring systems in cancer drug design.

Synthetic Accessibility :

  • This compound can be synthesized via nucleophilic substitution or reductive amination, similar to methods for and . However, γ-secretase modulators () require multi-step protocols involving palladium catalysis, reflecting higher complexity.

Research Findings and Implications

  • Antimicrobial Potential: The 2,4,6-trifluorophenyl group in this compound confers superior biofilm inhibition compared to chlorinated or brominated analogs (e.g., 2,4,5-trichlorophenyl derivatives in ). Fluorine’s electronegativity disrupts bacterial membrane integrity .
  • Drug Development Challenges : While fluorinated pyrazoles exhibit promising bioactivity, their low aqueous solubility (e.g., logP >3 in ) may limit bioavailability. Hybrid scaffolds like pyrimidine-pyrazole () or imidazole-pyrimidine () offer strategies to balance lipophilicity and solubility.

Biological Activity

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The compound features a trifluorophenyl group attached to a pyrazole structure. This unique combination enhances its stability and lipophilicity, potentially improving its pharmacokinetic properties for drug development.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell growth and induce apoptosis in several studies:

  • MCF7 (breast cancer) : GI50 values around 3.79 µM.
  • SF-268 (brain cancer) : TGI values of 12.50 µM.
  • NCI-H460 (lung cancer) : LC50 values of 42.30 µM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MCF73.79--
SF-268-12.50-
NCI-H460--42.30

The mechanism by which this compound exerts its anticancer effects involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for cancer progression by binding to their active sites. This inhibition can suppress tumor growth and lead to apoptosis in cancer cells .
  • Molecular Docking Studies : Simulations have provided insights into how the compound interacts with biological targets at the molecular level, enhancing our understanding of its binding affinity and specificity.

Case Studies and Comparative Analysis

Several studies have compared this compound with structurally similar compounds to evaluate its efficacy:

  • Comparison with Similar Compounds :
    • N-(2,3,4-Trifluorophenyl)thiourea : Exhibits different reactivity due to the thiourea functionality.
    • 2,3,4-Trifluorophenyl isothiocyanate : High reactivity towards nucleophiles but lacks the anticancer specificity seen in pyrazole derivatives.

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Properties
N-(2,3,4-Trifluorophenyl)thioureaThiourea group instead of pyrazoleDifferent reactivity due to thiourea functionality
2,3,4-Trifluorophenyl isothiocyanateIsothiocyanate functionalityHigh reactivity towards nucleophiles
4-(Aminosulfonyl)-N-(2,3,4-Trifluorophenyl)Methyl-BenzamideSulfonamide groupEnhanced solubility and bioavailability

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